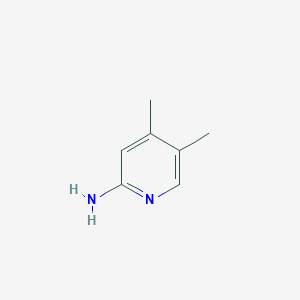

4,5-Dimethylpyridin-2-amine

Description

The exact mass of the compound 4,5-Dimethylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,5-Dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQFIVPHBLAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496630 | |

| Record name | 4,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57963-11-8 | |

| Record name | 4,5-Dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57963-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,5-Dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-Dimethylpyridin-2-amine, a substituted aminopyridine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a proposed synthetic route based on established chemical principles and provides predicted and comparative characterization data.

Introduction

2-Aminopyridine and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities.[1][2] The introduction of methyl groups on the pyridine ring, as in 4,5-Dimethylpyridin-2-amine, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide outlines a feasible synthetic approach and a comprehensive characterization workflow for this compound, providing a foundational resource for researchers interested in its further investigation and application.

Synthesis of 4,5-Dimethylpyridin-2-amine

A plausible and direct synthetic route to 4,5-Dimethylpyridin-2-amine is the Chichibabin reaction, a classic method for the amination of pyridines.[3][4] This reaction involves the nucleophilic substitution of a hydride ion by an amide anion. The proposed synthesis starts from the readily available 3,4-dimethylpyridine (3,4-lutidine).

Proposed Synthetic Pathway

The proposed synthesis of 4,5-Dimethylpyridin-2-amine from 3,4-dimethylpyridine via the Chichibabin reaction is illustrated below.

Caption: Proposed synthesis of 4,5-Dimethylpyridin-2-amine.

Experimental Protocol (Proposed)

Materials:

-

3,4-Dimethylpyridine (3,4-Lutidine)

-

Sodium amide (NaNH₂)

-

Anhydrous Toluene

-

Ammonium chloride solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for purification, if necessary)

-

Sodium hydroxide (for neutralization, if necessary)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene.

-

Addition of Reagents: Sodium amide is carefully added to the toluene under a nitrogen atmosphere. The mixture is heated to reflux with vigorous stirring. 3,4-Dimethylpyridine is then added dropwise to the refluxing suspension.

-

Reaction Monitoring: The reaction mixture is maintained at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a reddish-brown color is often indicative of the reaction's progress.[2]

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the excess sodium amide is cautiously quenched by the slow addition of a saturated ammonium chloride solution. The resulting mixture is then extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4,5-Dimethylpyridin-2-amine can be further purified by vacuum distillation or column chromatography on silica gel. Acid-base extraction may also be employed for purification.

Characterization of 4,5-Dimethylpyridin-2-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the available and predicted physicochemical and spectral data for 4,5-Dimethylpyridin-2-amine.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₀N₂ | (Calculated) |

| Molecular Weight | 122.17 g/mol | (Calculated) |

| Appearance | White to off-white solid (Predicted) | - |

| Boiling Point | 252.33 °C | Biosynth[5] |

| Melting Point | Not available (Predicted to be in the range of 60-80 °C based on isomers) | |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol) (Predicted) | - |

Spectroscopic Data

| Technique | Predicted/Comparative Data |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃:- Aromatic Protons (2H): δ 6.5-8.0- Methyl Protons (6H): δ 2.1-2.3- Amine Protons (2H): Broad singlet, δ 4.5-5.5 |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm) in CDCl₃:- Aromatic C-NH₂: δ 158-162- Aromatic C-H: δ 110-150- Aromatic C-CH₃: δ 145-155- Methyl Carbons: δ 15-25 |

| FT-IR | Predicted Absorption Bands (cm⁻¹):- N-H stretching (asymmetric and symmetric): 3400-3250 (two bands for primary amine)- C-H stretching (aromatic and aliphatic): 3100-2850- N-H bending: 1650-1580- C=C and C=N stretching (aromatic ring): 1600-1450- C-N stretching: 1335-1250 |

| Mass Spectrometry | Predicted m/z values:- Molecular Ion [M]⁺: 122- Major Fragments: [M-CH₃]⁺ (107) |

Disclaimer: The predicted spectral data are based on typical chemical shifts and absorption frequencies for similar compounds and should be confirmed by experimental analysis.

Experimental Workflows

The synthesis and characterization of 4,5-Dimethylpyridin-2-amine follow a logical workflow to ensure the successful production and verification of the target compound.

Caption: A generalized experimental workflow.

Potential Signaling Pathway Involvement

While specific signaling pathways involving 4,5-Dimethylpyridin-2-amine have not been reported, derivatives of 2-aminopyridine are known to interact with various biological targets. This suggests that the title compound could potentially modulate similar pathways.

Caption: Potential biological targets of 2-aminopyridines.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 4,5-Dimethylpyridin-2-amine. The proposed Chichibabin reaction offers a direct and viable route to this compound. While specific experimental characterization data is currently limited in the public domain, the provided predicted and comparative data serve as a useful reference for researchers. The potential for this class of compounds to interact with various signaling pathways underscores the importance of further investigation into the biological activities of 4,5-Dimethylpyridin-2-amine, making it a compound of interest for future drug discovery and development efforts. Experimental validation of the proposed synthesis and characterization is a crucial next step for any research program focused on this molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 4,5-Dimethylpyridin-2-amine (CAS No: 57963-11-8), a substituted aminopyridine of interest in chemical and pharmaceutical research. The guide details its core chemical attributes and outlines standardized experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical data for 4,5-Dimethylpyridin-2-amine are essential for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological absorption. While experimental data for some properties of this specific isomer are not widely published, available data and properties of related compounds provide a foundational understanding.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Boiling Point | 252.33 °C | [1] |

| SMILES | CC1=CC(=NC=C1C)N | [1] |

| Melting Point | Not available in cited literature. | |

| pKa | Not available in cited literature. | |

| logP | Not available in cited literature. | |

| Solubility | Not quantitatively determined in cited literature. |

General Workflow for Physicochemical Characterization

The characterization of a chemical entity like 4,5-Dimethylpyridin-2-amine follows a logical progression from initial acquisition to detailed property analysis. This workflow ensures a comprehensive understanding of the compound's behavior, which is critical for its application in drug discovery and development.

Caption: Workflow for Physicochemical Profiling.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections describe standard laboratory protocols applicable to the characterization of 4,5-Dimethylpyridin-2-amine.

Melting Point Determination

The melting point is a key indicator of a compound's purity.[2] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method [3]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot of a calibrated melting point apparatus.[2] The apparatus contains a heating block or oil bath to ensure uniform heating.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5] The heating rate is then reduced to a slow rate (1-2°C per minute) to allow for accurate observation.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the range.[2]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[6] It is a characteristic physical property used for identification and purity assessment.[6][7]

Methodology: Thiele Tube Method [8]

-

Sample Preparation: A small volume (less than 0.5 mL) of the liquid is placed in a small test tube (e.g., a fusion tube).[8] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[7][8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[7][8]

-

Heating: The side arm of the Thiele tube is gently and continuously heated, which allows convection currents to maintain a uniform temperature throughout the oil.[7][8]

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7][8] Heating is then discontinued.

-

Final Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[9] This property is critical for drug delivery and formulation.

Methodology: Shake-Flask Method [10]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask. The solvent and solute must be pure.[10]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let undissolved solids settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[10]

-

Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[10] This concentration represents the solubility of the compound at that temperature.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like an aminopyridine, it refers to the pKa of its conjugate acid. This value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [11][12]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[11]

-

Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Titration: The solution is placed in a vessel with a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a burette.[11]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[11]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated and neutral species are equal.[12][13]

LogP Determination

LogP (the logarithm of the partition coefficient) is the standard measure of a compound's lipophilicity. It is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water.[14] Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]

Methodology: Shake-Flask Method [15][16]

-

Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.[17][18]

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (or added as a stock solution). The mixture is then shaken gently for a set period (e.g., 1 hour) to allow the compound to partition between the two layers until equilibrium is reached.[17]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Analysis: A precise aliquot is removed from each phase. The concentration of the compound in both the n-octanol and aqueous layers is determined using an appropriate analytical method (e.g., HPLC-UV).[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

Biological Context

While a detailed signaling pathway for 4,5-Dimethylpyridin-2-amine is not established in the available literature, the 2-aminopyrimidine and 2-aminopyridine scaffolds are prevalent in medicinal chemistry.[19] Derivatives have been investigated for various biological activities, including the inhibition of enzymes like inducible nitric oxide synthase (iNOS)[20] and Polo-like kinase 4 (PLK4), highlighting their potential as scaffolds for developing targeted therapeutics.[21] Further research is required to elucidate the specific biological activities and potential mechanisms of action for 4,5-Dimethylpyridin-2-amine itself.

References

- 1. 4,5-Dimethylpyridin-2-amine | 57963-11-8 | HCA96311 [biosynth.com]

- 2. pennwest.edu [pennwest.edu]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. agilent.com [agilent.com]

- 19. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]

- 20. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 4,5-Dimethylpyridin-2-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the process of crystal structure analysis with a focus on 4,5-Dimethylpyridin-2-amine. A comprehensive search of crystallographic databases reveals a notable absence of a publicly available, experimentally determined crystal structure for this specific compound. In light of this, this document provides a robust, generalized framework for the single-crystal X-ray diffraction analysis of novel crystalline forms of 4,5-Dimethylpyridin-2-amine or analogous small organic molecules. It is intended to serve as a detailed procedural roadmap, from crystal growth to data refinement and interpretation, for researchers in chemistry and drug development.

Introduction

4,5-Dimethylpyridin-2-amine (CAS No. 57963-11-8) is a substituted pyridine derivative.[1] Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, making a thorough understanding of their three-dimensional structure crucial for rational drug design and the development of new materials. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable data on molecular geometry, intermolecular interactions, and packing motifs.

As of the date of this publication, no complete experimental crystal structure data for 4,5-Dimethylpyridin-2-amine has been deposited in major crystallographic databases. This guide, therefore, outlines the essential experimental protocols and data analysis workflows that would be employed in such a study.

Hypothetical Crystallographic Data Presentation

To illustrate the type of data generated from a single-crystal X-ray diffraction experiment, the following tables present hypothetical, yet typical, crystallographic data for a substituted pyridine derivative like 4,5-Dimethylpyridin-2-amine. These values are based on known structures of similar molecules and are for educational purposes.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₇H₁₀N₂ |

| Formula Weight | 122.17 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 10.2 Å |

| c | 9.8 Å |

| α | 90° |

| β | 105.5° |

| γ | 90° |

| Volume | 830.5 ų |

| Z | 4 |

| Density (calculated) | 1.350 Mg/m³ |

| Absorption Coefficient | 0.090 mm⁻¹ |

| F(000) | 264 |

| Data Collection | |

| θ range for data collection | 2.5 to 28.0° |

| Index ranges | -10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11 |

| Reflections collected | 8500 |

| Independent reflections | 1800 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1800 / 0 / 110 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Hypothetical Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| N(1)-C(2) | 1.34 |

| C(2)-N(3) | 1.36 |

| C(2)-C(6) | 1.40 |

| C(4)-C(5) | 1.41 |

| C(4)-C(7) | 1.51 |

| C(5)-C(8) | 1.52 |

| C(6)-N(1)-C(2) | 118.0 |

| N(1)-C(2)-N(3) | 117.5 |

| N(1)-C(2)-C(6) | 122.0 |

| C(3)-C(4)-C(5) | 119.5 |

Experimental Protocols

The determination of a crystal structure is a multi-step process. The following sections detail the generalized procedures.

Crystal Growth

The primary and often most challenging step is obtaining high-quality single crystals. For a small organic molecule like 4,5-Dimethylpyridin-2-amine, several methods can be employed:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent increases the concentration, leading to crystallization.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution, reducing the solubility of the compound and inducing crystal growth.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Mounting: The crystal is affixed to a glass fiber or a cryo-loop. For data collection at low temperatures (to minimize thermal vibrations), the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Instrumentation: A modern diffractometer equipped with a focused X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

-

Unit Cell Determination: A series of initial diffraction images are collected to locate the positions of several reflections. This data is used to determine the unit cell parameters and the Bravais lattice of the crystal.

-

Data Collection Strategy: A strategy is devised to collect a complete dataset by rotating the crystal through a series of angles, ensuring that all unique reflections are measured with adequate redundancy and signal-to-noise ratio.

Structure Solution and Refinement

The collected diffraction data (intensities of reflections) are processed to solve and refine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz and polarization effects, and absorption.

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods are typically successful in determining an initial set of phases, which allows for the calculation of an initial electron density map.

-

Model Building: The initial electron density map is interpreted to place atoms, building a preliminary molecular model.

-

Structure Refinement: The atomic positions and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization algorithm. This iterative process minimizes the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the refinement is monitored by the R-factors (R₁ and wR₂). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the typical workflow for crystal structure analysis and a hypothetical signaling pathway where a substituted pyridine might be involved.

References

Spectroscopic Profile of 4,5-Dimethylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4,5-dimethylpyridin-2-amine (C₇H₁₀N₂). Due to the limited availability of experimentally-derived public data for this specific molecule, this guide presents predicted data and data from closely related analogs to offer a robust analytical profile. This information is intended to support researchers in the identification, characterization, and quality control of 4,5-Dimethylpyridin-2-amine in drug discovery and development workflows.

Molecular Structure and Predicted Spectroscopic Data

4,5-Dimethylpyridin-2-amine is a substituted pyridine derivative with the following structure:

Structure:

The following tables summarize the predicted and expected spectroscopic data for this molecule based on computational models and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic proton, the amine protons, and the two methyl groups. The chemical shifts are influenced by the electron-donating amino group and the methyl substituents on the pyridine ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | 6.2 - 6.4 | Singlet | Aromatic proton adjacent to the amino group. |

| H-6 | 7.7 - 7.9 | Singlet | Aromatic proton deshielded by the ring nitrogen. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| 4-CH₃ | 2.1 - 2.3 | Singlet | Methyl group at the 4-position. |

| 5-CH₃ | 2.0 - 2.2 | Singlet | Methyl group at the 5-position. |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the seven carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 158 - 162 | Carbon bearing the amino group. |

| C-3 | 105 - 110 | Shielded aromatic carbon. |

| C-4 | 145 - 150 | Aromatic carbon with methyl substituent. |

| C-5 | 118 - 122 | Aromatic carbon with methyl substituent. |

| C-6 | 147 - 152 | Aromatic carbon adjacent to the ring nitrogen. |

| 4-CH₃ | 17 - 20 | Methyl carbon at the 4-position. |

| 5-CH₃ | 15 - 18 | Methyl carbon at the 5-position. |

Table 3: Expected Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by vibrations of the N-H bonds of the primary amine, C-H bonds of the methyl groups and the aromatic ring, and the C=C and C=N bonds of the pyridine ring.[1] Primary aromatic amines typically show two N-H stretching bands.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3400 - 3500 | Medium | Asymmetric Stretch |

| N-H | 3300 - 3400 | Medium | Symmetric Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |

| C-H (Alkyl) | 2850 - 3000 | Medium | Stretch |

| C=C, C=N (Aromatic Ring) | 1550 - 1650 | Strong | Stretch |

| N-H | 1550 - 1650 | Strong | Scissoring (Bending) |

| C-N | 1200 - 1350 | Strong | Stretch |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data is based on the exact mass of the most common isotopes.

| Ion | Predicted m/z | Notes |

| [M]⁺• | 122.08 | Molecular ion |

| [M+H]⁺ | 123.09 | Protonated molecule |

| [M+Na]⁺ | 145.07 | Sodium adduct |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dimethylpyridin-2-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid 4,5-Dimethylpyridin-2-amine sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas temperature, should be optimized to achieve maximum signal intensity for the molecular ion.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,5-Dimethylpyridin-2-amine.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Solubility of 4,5-Dimethylpyridin-2-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4,5-Dimethylpyridin-2-amine, a pivotal building block in contemporary drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework for its determination. It includes a detailed, standardized experimental protocol and a discussion of its expected solubility behavior in common organic solvents based on the characteristics of structurally similar molecules. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable solubility data, a critical parameter for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of 4,5-Dimethylpyridin-2-amine

| Property | Value |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

| Appearance | Typically a solid |

| Boiling Point | 252.33 °C |

| SMILES | CC1=CC(=NC=C1C)N |

Expected Solubility Profile

Based on the solubility of analogous aminopyridine derivatives, such as 2-aminopyridine and 4-aminopyridine, 4,5-Dimethylpyridin-2-amine is anticipated to exhibit greater solubility in polar organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents. Therefore, higher solubility is expected in alcohols (e.g., methanol, ethanol), and polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Conversely, its solubility is likely to be limited in non-polar solvents such as hexane and cyclohexane.

Standardized Experimental Protocol for Solubility Determination

To obtain precise and reproducible solubility data for 4,5-Dimethylpyridin-2-amine, the isothermal equilibrium method is recommended. This widely accepted technique involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until a saturated solution is formed.

Materials and Equipment

-

4,5-Dimethylpyridin-2-amine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Saturated Solutions: Add an excess amount of solid 4,5-Dimethylpyridin-2-amine to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for a minimum of 4 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4,5-Dimethylpyridin-2-amine in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve must be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility (S) using the following formula:

S = (C_diluted × DF) / V_initial

Where:

-

C_diluted is the concentration of the diluted solution.

-

DF is the dilution factor.

-

V_initial is the initial volume of the saturated solution taken.

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4,5-Dimethylpyridin-2-amine.

Caption: Workflow for the experimental determination of solubility.

Data Presentation

While specific quantitative data for 4,5-Dimethylpyridin-2-amine is pending experimental determination, the results should be compiled into a clear and structured table for easy comparison.

Table 1: Solubility of 4,5-Dimethylpyridin-2-amine in Common Organic Solvents at 25 °C (Example)

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| Acetone | Experimental Value | Experimental Value |

| Ethyl Acetate | Experimental Value | Experimental Value |

| Toluene | Experimental Value | Experimental Value |

| Hexane | Experimental Value | Experimental Value |

| N,N-Dimethylformamide | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | Experimental Value | Experimental Value |

This technical guide provides a foundational methodology for researchers to determine the solubility of 4,5-Dimethylpyridin-2-amine. The generation of accurate solubility data is a crucial step in accelerating the journey of a compound from the laboratory to its final application.

Tautomerism in Substituted 2-Aminopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in substituted 2-aminopyridines. The equilibrium between the amino and imino forms is a critical consideration in drug design and development, as it can significantly influence a molecule's physicochemical properties, including its basicity, lipophilicity, and hydrogen bonding capabilities, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

The Core Equilibrium: Aminopyridine vs. Iminopyridine

The fundamental tautomeric relationship in 2-aminopyridine derivatives is the equilibrium between the aromatic amino form and the non-aromatic imino form. Generally, for neutral 2-aminopyridines, the amino tautomer is predominantly favored.[1][2] Computational studies, particularly using Density Functional Theory (DFT), have provided quantitative insights into the relative stabilities of these tautomers.

The equilibrium can be represented as follows:

Caption: Amino-imino tautomeric equilibrium in 2-aminopyridine.

Quantitative Analysis of Tautomeric Equilibrium

Computational chemistry serves as a powerful tool for quantifying the energy differences between tautomers. These calculations are crucial for predicting the position of the tautomeric equilibrium.

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers

The following table summarizes the results of a Density Functional Theory (DFT) study on the tautomers of 2-amino-4-methylpyridine (2A4MP) in the gas phase.[1][3] The calculations were performed at the B3LYP/6-311++G(d,p) level of theory.[1][3]

| Tautomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |

| Amino (2A4MP1) | Canonical amino form | 0.00 | 1 (Most Stable) |

| Imino (trans, 2A4MP2) |  | 13.60 | 2 |

| Imino (cis, 2A4MP3) |  (cis isomer) (cis isomer) | 16.36 | 3 |

Data sourced from computational studies.[1][3]

The substantial energy difference of 13.60 kcal/mol between the canonical amino form and the most stable imino tautomer underscores the strong preference for the amino structure in the gas phase.[1][3]

Table 2: Thermodynamic and Kinetic Parameters for 2-Aminopyridine Tautomerization

| Parameter | Value | Method | Reference |

| ΔH (Amino vs. Imino) | Varies by phase | Infrared Spectroscopy | [4] |

| Activation Energy (Pyramidal Inversion at Amino-N) | 0.41 kcal/mol | DFT (B3LYP/6-33++G(d,p)) | [1][3] |

| Activation Energy (Proton Transfer) | 44.81 kcal/mol | DFT (B3LYP/6-311++G(d,p)) | [1][3][5] |

Factors Influencing the Tautomeric Equilibrium

The position of the amino-imino equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the solvent, and temperature.

-

Substituent Effects: The introduction of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the relative basicities of the exocyclic and endocyclic nitrogen atoms, thereby influencing the stability of the respective tautomers.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can differentially solvate the tautomers. Polar solvents may stabilize the more polar imino form to a greater extent than the amino form, potentially shifting the equilibrium.[6]

-

Temperature: Changes in temperature can alter the position of the equilibrium, with the population of the minor tautomer often increasing at higher temperatures.[7]

-

Photoexcitation: Photoinduced tautomerization has been observed in 2-aminopyridine derivatives, where UV irradiation can promote the conversion of the amino to the imino tautomer.[8]

Caption: Factors influencing the amino-imino tautomeric equilibrium.

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[9][10]

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted 2-aminopyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a known concentration.

-

Acquisition of ¹H and ¹³C NMR Spectra:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

-

Distinct sets of signals for each tautomer may be observable if the equilibrium is slow.

-

-

Quantitative Analysis:

-

Identify non-exchangeable protons that are unique to each tautomer.

-

Integrate the signals corresponding to these unique protons for each tautomer.

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers.[11]

-

The equilibrium constant, K_T, can be calculated as the ratio of the concentrations of the two tautomers.

-

-

Variable Temperature (VT) NMR:

-

Acquire NMR spectra at different temperatures to observe changes in the equilibrium position and to study the kinetics of interconversion.[12] At low temperatures, the interconversion may be slowed sufficiently to resolve separate signals for each tautomer.

-

-

Use of "Fixed" Tautomer Models:

-

Synthesize N-methylated derivatives to "lock" the molecule in either the amino or imino form (e.g., 2-(dimethylamino)pyridine for the amino form and 1-methyl-2-pyridoneimine for the imino form).[2][13][14][15]

-

The NMR spectra of these model compounds provide unambiguous chemical shift references for assigning the signals of the tautomers in the equilibrium mixture.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules and can be used to determine tautomeric ratios, especially when the tautomers have distinct absorption spectra.[16]

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the substituted 2-aminopyridine in various solvents of differing polarity at a known concentration.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Analysis:

-

The presence of multiple absorption bands or shoulders may indicate the coexistence of tautomers.

-

The spectra of "fixed" amino and imino model compounds are essential for identifying the characteristic absorption maxima (λ_max) of each tautomer.[2]

-

-

Quantitative Determination of K_T:

-

By applying the Beer-Lambert law and assuming the observed spectrum is a linear combination of the spectra of the individual tautomers, the concentration of each tautomer, and thus K_T, can be determined.[16] This often involves deconvolution of the overlapping spectra.

-

Studying the spectral changes as a function of solvent polarity can provide insights into the relative polarities of the tautomers.

-

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can distinguish between the amino and imino forms based on their characteristic vibrational modes.

Detailed Methodology:

-

Sample Preparation: Samples can be analyzed in the solid state (e.g., KBr pellet), as a mull, or in solution.

-

Spectral Acquisition: Record the FT-IR and/or FT-Raman spectra.

-

Spectral Interpretation:

-

Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amine group (typically in the 3500-3300 cm⁻¹ region) and the C=N stretching of the pyridine ring.[17]

-

Imino Tautomer: Expect to see an N-H stretching vibration for the secondary amine within the ring and a C=N stretching vibration for the exocyclic double bond.

-

-

Computational Support: DFT calculations are invaluable for predicting the vibrational frequencies of each tautomer, which aids in the assignment of experimental spectra.[1][3][5]

Integrated Experimental and Computational Workflow

A robust investigation of tautomerism in substituted 2-aminopyridines typically involves a synergistic approach combining experimental and computational methods.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Studies of Pyridoneimine-Functionalized PETIM Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of methyl substituents on the pyridine ring. Understanding these effects is crucial for predicting the reactivity, basicity, and spectroscopic properties of methyl-substituted pyridines, a common structural motif in pharmaceuticals and functional materials. This document summarizes key quantitative data, provides detailed experimental methodologies for their determination, and visualizes the underlying principles governing these electronic influences.

Core Principles: Inductive and Resonance Effects

The electronic influence of a methyl group on the pyridine ring is a combination of two primary effects: the inductive effect (+I) and hyperconjugation, which can be considered a type of resonance effect (+M).

-

Inductive Effect (+I): The methyl group is electron-donating through the sigma bond network. This effect increases the electron density on the carbon atom to which it is attached and, to a lesser extent, on adjacent atoms. This electron-donating nature generally increases the basicity of the pyridine nitrogen and activates the ring towards electrophilic attack.

-

Hyperconjugation (+M): This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the pyridine ring. This effect is most pronounced when the methyl group is at the 2- or 4-position, as it allows for the delocalization of electron density to the nitrogen atom, further increasing its basicity.

The interplay of these effects is dependent on the position of the methyl group on the pyridine ring, leading to distinct reactivity and properties for each isomer.

Quantitative Analysis of Electronic Effects

The electronic effects of methyl groups can be quantified through various experimental parameters, including Hammett constants, pKa values, and NMR chemical shifts.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = ρσ) is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems. The substituent constant, σ, is a measure of the electronic effect of a particular substituent. For the methyl group, the following values are generally accepted:

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -CH₃ | -0.07 | -0.17 |

-

The negative values indicate that the methyl group is electron-donating.

-

The more negative σ_p_ value reflects the combined +I and +M effects at the para position, while the σ_m_ value is primarily due to the +I effect.

Basicity (pKa Values)

The basicity of the pyridine nitrogen is a direct measure of the electron density at the nitrogen atom. Electron-donating methyl groups increase the basicity, leading to higher pKa values for the conjugate acid.

| Compound | Position of Methyl Group(s) | pKa of Conjugate Acid |

| Pyridine | - | 5.25 |

| 2-Picoline | 2 | 5.97 |

| 3-Picoline | 3 | 5.68 |

| 4-Picoline | 4 | 6.02 |

| 2,3-Lutidine | 2, 3 | 6.57 |

| 2,4-Lutidine | 2, 4 | 6.77 |

| 2,5-Lutidine | 2, 5 | 6.51 |

| 2,6-Lutidine | 2, 6 | 6.72 |

| 3,4-Lutidine | 3, 4 | 6.46 |

| 3,5-Lutidine | 3, 5 | 6.15 |

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The ¹H and ¹³C chemical shifts of methylpyridines provide valuable insights into the electron distribution within the ring. The following tables summarize the chemical shifts for pyridine and its monomethylated derivatives in CDCl₃.

¹H NMR Chemical Shifts (ppm) in CDCl₃

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -CH₃ |

| Pyridine | 8.61 | 7.25 | 7.64 | 7.25 | 8.61 | - |

| 2-Picoline | - | 7.08 | 7.54 | 7.08 | 8.48 | 2.55 |

| 3-Picoline | 8.42 | - | 7.46 | 7.16 | 8.44 | 2.32 |

| 4-Picoline | 8.45 | 7.12 | - | 7.12 | 8.45 | 2.34 |

¹³C NMR Chemical Shifts (ppm) in CDCl₃ [1]

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |

| Pyridine | 150.0 | 123.7 | 135.8 | 123.7 | 150.0 | - |

| 2-Picoline | 158.5 | 122.9 | 136.2 | 120.4 | 149.2 | 24.5 |

| 3-Picoline | 149.8 | 133.0 | 136.2 | 123.2 | 147.0 | 18.4 |

| 4-Picoline | 149.6 | 124.6 | 147.2 | 124.6 | 149.6 | 21.1 |

Reactivity of Methylpyridines

The electronic effects of the methyl group significantly influence the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[2] However, the electron-donating methyl group activates the ring, making substitution more feasible. The substitution pattern is directed by both the nitrogen atom (which directs meta to itself) and the methyl group (which directs ortho and para to itself).

The logical relationship for predicting the outcome of electrophilic substitution on picolines is visualized below.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, where the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3] The electron-donating methyl group, however, slightly deactivates the ring towards nucleophilic attack by increasing the electron density. Steric hindrance from a methyl group at the 2- or 6-position can also impede nucleophilic attack at that position.

A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide.[4][5]

The logical relationship for predicting the outcome of nucleophilic substitution on picolines is visualized below.

Experimental Protocols

This section provides detailed methodologies for the determination of pKa values and for monitoring the kinetics of nucleophilic substitution reactions.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a methylpyridine by titration with a strong acid.

Materials:

-

Methylpyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of the methylpyridine and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized HCl solution and record the initial volume.

-

Add the HCl solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or dropwise) to accurately capture the equivalence point.

-

Continue the titration until the pH change becomes small again, well past the equivalence point.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).

The workflow for this experimental protocol is visualized below.

Kinetic Study of the Chichibabin Reaction

This protocol describes a method for monitoring the kinetics of the Chichibabin reaction of a methylpyridine by measuring the evolution of hydrogen gas.

Materials:

-

Methylpyridine

-

Sodium amide (NaNH₂)

-

Anhydrous toluene or xylene

-

Gas-tight syringe

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Gas burette or other gas collection apparatus

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the apparatus in a fume hood. The three-neck flask is equipped with a reflux condenser, a thermometer, and a septum for sample withdrawal (if needed for other analyses). The outlet of the condenser is connected to a gas burette.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a known amount of sodium amide to the flask.

-

Add anhydrous toluene or xylene to the flask.

-

Heat the mixture to the desired reaction temperature (e.g., 110-130 °C) with stirring.

-

Once the temperature is stable, inject a known amount of the methylpyridine into the flask via the septum.

-

Immediately start monitoring the volume of hydrogen gas evolved in the gas burette at regular time intervals.

-

Record the volume of gas and the corresponding time throughout the reaction until the gas evolution ceases.

-

The rate of reaction can be determined from the rate of hydrogen gas evolution. The initial rate can be determined from the slope of the plot of volume of H₂ versus time at the beginning of the reaction.

-

By varying the initial concentrations of the methylpyridine and sodium amide, the order of the reaction with respect to each reactant can be determined.

Safety Note: Sodium amide is a highly reactive and moisture-sensitive solid. It can react violently with water. Hydrogen gas is flammable. This experiment must be conducted in a well-ventilated fume hood under anhydrous conditions and with appropriate personal protective equipment.

Conclusion

The electronic effects of methyl groups on the pyridine ring are a nuanced interplay of inductive and resonance effects that are highly dependent on the substituent's position. These effects have a predictable and quantifiable impact on the basicity and reactivity of the pyridine ring. A thorough understanding of these principles, supported by the quantitative data and experimental methodologies provided in this guide, is essential for the rational design and synthesis of novel pyridine-based compounds in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Basicity of Lutidine Derivatives for Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive analysis of the basicity of lutidine derivatives, offering valuable insights for professionals in chemical research and drug development. Lutidines, or dimethylpyridines, are a class of heterocyclic organic compounds that serve as important intermediates and catalysts in the synthesis of a wide range of chemical entities, including active pharmaceutical ingredients.[1][2] Their basicity, a critical parameter influencing their reactivity and utility, is significantly affected by the isomeric position of the two methyl groups on the pyridine ring.

This document details the quantitative basicity of various lutidine isomers, outlines the experimental protocols for their determination, and explores the underlying principles governing their structure-basicity relationships.

Comparative Basicity of Lutidine Isomers

The basicity of lutidine derivatives is quantified by the pKa value of their conjugate acids. A higher pKa value corresponds to a stronger base. The position of the electron-donating methyl groups on the pyridine ring introduces a combination of electronic and steric effects that modulate the availability of the lone pair of electrons on the nitrogen atom, thereby influencing the compound's basicity.

The table below summarizes the experimentally determined pKa values for the six isomers of lutidine, providing a clear comparison of their relative basicities.

| Lutidine Isomer | Structure | pKa (at 25°C) | Reference(s) |

| 2,3-Lutidine | 2,3-Dimethylpyridine | 6.57 | [3] |

| 2,4-Lutidine | 2,4-Dimethylpyridine | 6.77 | [4] |

| 2,5-Lutidine | 2,5-Dimethylpyridine | 6.52 | [4] |

| 2,6-Lutidine | 2,6-Dimethylpyridine | 6.72 | [5] |

| 3,4-Lutidine | 3,4-Dimethylpyridine | 6.46 | [4] |

| 3,5-Lutidine | 3,5-Dimethylpyridine | 6.15 | [4] |

Factors Influencing Basicity: A Deeper Dive

The observed differences in the pKa values among the lutidine isomers can be attributed to a combination of inductive and steric effects.

Inductive Effect: Methyl groups are electron-donating, and they increase the electron density on the pyridine ring through the sigma bonds. This enhanced electron density at the nitrogen atom makes the lone pair more available for protonation, thus increasing the basicity. This effect is most pronounced when the methyl groups are at the 2-, 4-, and 6-positions, as this allows for the delocalization of the positive charge in the corresponding pyridinium ion through resonance.

Steric Hindrance: When methyl groups are located at the 2- and 6-positions (ortho to the nitrogen), they can physically obstruct the approach of a proton to the nitrogen's lone pair. This steric hindrance can counteract the electronic donating effect, leading to a decrease in basicity compared to what would be expected from electronic effects alone. However, in the case of 2,6-lutidine, the steric hindrance also destabilizes the pyridinium ion to a lesser extent than it hinders the approach of a proton, resulting in a relatively high basicity.

The interplay of these two effects dictates the final basicity of each lutidine isomer. The following diagram illustrates the relationship between the substitution pattern and the resulting basicity.

Caption: Factors influencing the basicity of lutidine isomers.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding and utilizing lutidine derivatives. The following are detailed methodologies for three commonly employed techniques.

Potentiometric Titration

This is a highly precise and widely used method for pKa determination.[6][7]

Principle: A solution of the lutidine derivative is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the titration curve as the pH at the half-equivalence point.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl).

-

Prepare a solution of the lutidine isomer (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, 0.1 M potassium chloride (KCl) can be added.[6]

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

-

Titration:

-

Place a known volume (e.g., 50 mL) of the lutidine solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standard HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

Record the pH reading after each addition, ensuring the reading has stabilized.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[8][9]

Principle: The protonated and deprotonated forms of a lutidine derivative have different molar absorptivities at certain wavelengths. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the lutidine derivative (e.g., pH 5 to 8).

-

Prepare a stock solution of the lutidine isomer in a suitable solvent (e.g., methanol or water).

-

Prepare a set of sample solutions by adding a small, constant volume of the lutidine stock solution to each of the buffer solutions. The final concentration of the lutidine should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum of each sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated by fitting the data to the following equation: pKa = pH - log[(A - A_B) / (A_A - A)] where A is the observed absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shifts of protons on the pyridine ring, which are sensitive to the protonation state of the nitrogen atom.[10][11]

Principle: The chemical shift of a nucleus is dependent on its electronic environment. Protonation of the nitrogen in a lutidine derivative causes a significant change in the chemical shifts of the adjacent ring protons. By measuring the chemical shifts at various pH values, a titration curve can be generated, and the pKa can be determined.

Methodology:

-

Sample Preparation:

-

Prepare a series of buffered solutions in a deuterated solvent (e.g., D₂O) with varying pD values (the equivalent of pH in D₂O).

-

Dissolve a small amount of the lutidine isomer in each of these buffered solutions. A constant concentration of an internal standard (e.g., DSS or TSP) should be included for accurate chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra for each sample.

-

Carefully measure the chemical shifts of the ring protons that show the most significant change upon protonation.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ_obs) of a specific proton against the pD of the solution.

-

The resulting data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.

-

The pKa can also be calculated using the equation: pKa = pD + log[(δ_obs - δ_B) / (δ_A - δ_obs)] where δ_A and δ_B are the chemical shifts of the fully protonated and deprotonated forms, respectively. The pD can be converted to pH using the relationship: pH = pD - 0.4.

-

Experimental Workflow for pKa Determination

The following diagram outlines a generalized workflow for the determination of the pKa of a lutidine derivative.

Caption: A generalized workflow for pKa determination.

Conclusion

The basicity of lutidine derivatives is a fundamental property that dictates their utility in various chemical applications, particularly in the pharmaceutical industry where they are used as intermediates in drug synthesis.[2][12] A thorough understanding of the factors influencing their pKa values and the experimental methods for their determination is essential for researchers and drug development professionals. This guide provides a comprehensive overview of these aspects, offering a valuable resource for the effective application of lutidine derivatives in scientific research and development. By leveraging the data and protocols presented herein, scientists can make informed decisions in the selection and utilization of the appropriate lutidine isomer for their specific synthetic needs.

References

- 1. nbinno.com [nbinno.com]

- 2. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 3. sfdchem.com [sfdchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]

- 12. nbinno.com [nbinno.com]

The Versatility of 4,5-Dimethylpyridin-2-amine: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. In this pursuit, privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—serve as invaluable starting points for drug discovery. One such scaffold that has garnered significant interest is 4,5-dimethylpyridin-2-amine. Its unique structural features and synthetic tractability have established it as a versatile building block in the design of a diverse range of biologically active compounds, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological evaluation of 4,5-dimethylpyridin-2-amine derivatives, offering a valuable resource for researchers in the field.

Synthesis of the 4,5-Dimethylpyridin-2-amine Scaffold and its Derivatives

Subsequent derivatization of the 4,5-dimethylpyridin-2-amine core is typically achieved through standard cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize biological activity. A common and powerful strategy involves the construction of fused ring systems, such as imidazo[4,5-b]pyridines, which are bioisosteres of purines and are known to interact with a variety of enzymes, particularly kinases.

General Experimental Protocol for the Synthesis of Imidazo[4,5-b]pyridine Derivatives

The following protocol is a representative example of how the 4,5-dimethylpyridin-2-amine scaffold can be utilized to generate more complex heterocyclic systems. This method describes the synthesis of imidazo[4,5-b]pyridine derivatives, a common motif in kinase inhibitors.

Step 1: Nitration of 4,5-Dimethylpyridin-2-amine

To a solution of 4,5-dimethylpyridin-2-amine in concentrated sulfuric acid, cooled in an ice bath, fuming nitric acid is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with ice and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product, 4,5-dimethyl-3-nitropyridin-2-amine.

Step 2: Reduction of the Nitro Group